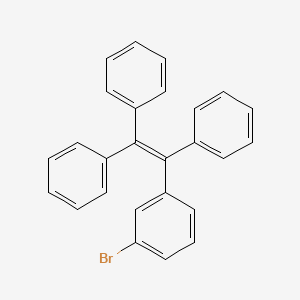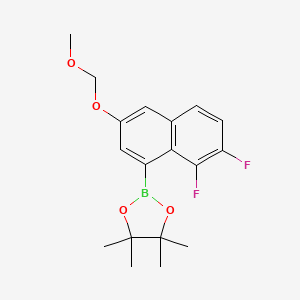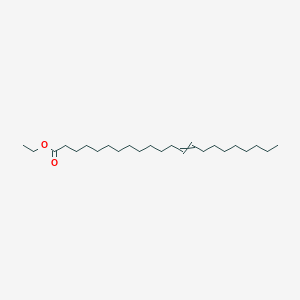
Ethyl 13-docosenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is derived from the formal condensation of the carboxy group of (13Z)-docosenoic acid with the hydroxy group of ethanol . This compound is commonly found in various natural sources, including certain plant oils.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 13-docosenoate is synthesized through the esterification of (13Z)-docosenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process is optimized to ensure high yield and purity of the product. The reaction is carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Ethyl 13-docosenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used.
科学的研究の応用
Ethyl 13-docosenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, lubricants, and as a flavoring agent in the food industry.
作用機序
The mechanism of action of ethyl 13-docosenoate involves its interaction with cellular membranes and enzymes. It can modulate lipid metabolism and influence various biochemical pathways. The compound’s effects are mediated through its incorporation into lipid bilayers and interaction with specific molecular targets .
類似化合物との比較
Ethyl 13-docosenoate is often compared with other long-chain fatty acid ethyl esters, such as:
Ethyl oleate: Similar in structure but with a different double bond position.
Ethyl linoleate: Contains multiple double bonds, making it more unsaturated.
Ethyl stearate: A saturated fatty acid ester with no double bonds.
This compound is unique due to its specific double bond position and chain length, which confer distinct physical and chemical properties .
特性
CAS番号 |
199189-90-7 |
|---|---|
分子式 |
C24H46O2 |
分子量 |
366.6 g/mol |
IUPAC名 |
ethyl docos-13-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3 |
InChIキー |
WFZQLUSOXHIVKL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)
![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)
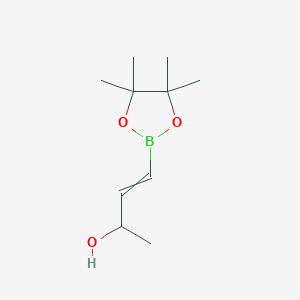
![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
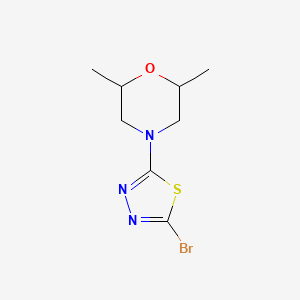
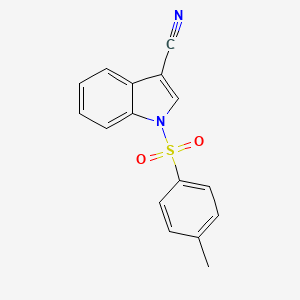
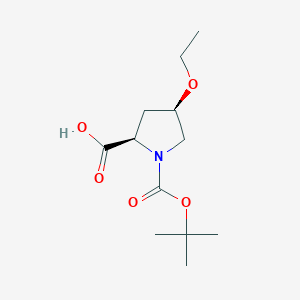
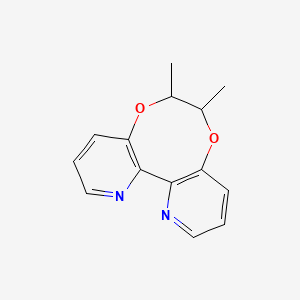

amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B15156611.png)
